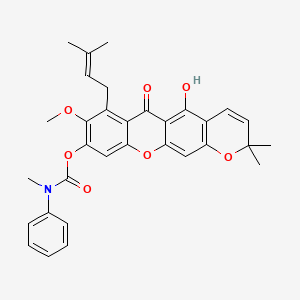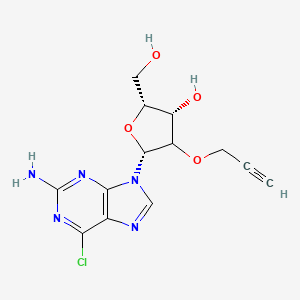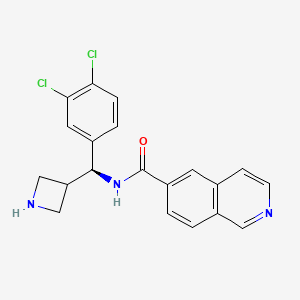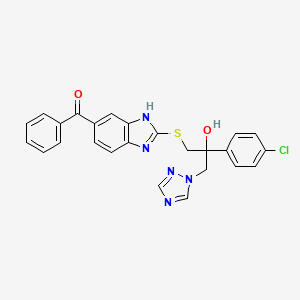
Antifungal agent 50
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antifungal Agent 50 is a potent compound used to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of pathogenic fungi. This compound is particularly valuable in treating systemic and superficial fungal infections, which can affect various parts of the body, including the skin, nails, and internal organs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 50 involves multiple steps, starting with the preparation of the core structure. The process typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Control: Maintaining optimal temperature, pressure, and pH levels.
Purification: Using techniques such as chromatography and recrystallization to achieve high purity.
Quality Control: Rigorous testing to ensure consistency and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Antifungal Agent 50 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with enhanced antifungal properties.
Reduction: Formation of reduced derivatives with modified activity.
Substitution: Formation of substituted derivatives with varying degrees of efficacy.
Aplicaciones Científicas De Investigación
Antifungal Agent 50 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study antifungal mechanisms and develop new antifungal agents.
Biology: Investigated for its effects on fungal cell biology and interactions with other microorganisms.
Medicine: Applied in clinical trials to evaluate its efficacy and safety in treating fungal infections.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth.
Mecanismo De Acción
Antifungal Agent 50 exerts its effects by targeting specific molecular pathways in fungal cells. The primary mechanism involves:
Inhibition of Ergosterol Synthesis: Blocking the synthesis of ergosterol, an essential component of the fungal cell membrane.
Disruption of Cell Membrane Integrity: Binding to ergosterol and causing increased membrane permeability, leading to cell death.
Interference with Nucleic Acid Synthesis: Inhibiting the synthesis of DNA and RNA, preventing fungal replication.
Comparación Con Compuestos Similares
Amphotericin B: A polyene antifungal that binds to ergosterol and disrupts cell membrane integrity.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis by blocking lanosterol 14α-demethylase.
Caspofungin: An echinocandin that inhibits β-(1,3)-D-glucan synthesis, leading to cell wall destabilization.
Uniqueness of Antifungal Agent 50:
Broader Spectrum of Activity: Effective against a wider range of fungal species.
Lower Toxicity: Exhibits fewer side effects compared to some other antifungal agents.
Enhanced Stability: More stable under various environmental conditions, making it suitable for diverse applications.
This compound represents a significant advancement in the field of antifungal therapy, offering a potent and versatile option for combating fungal infections. Continued research and development are expected to further enhance its efficacy and expand its applications.
Propiedades
Fórmula molecular |
C25H20ClN5O2S |
|---|---|
Peso molecular |
490.0 g/mol |
Nombre IUPAC |
[2-[2-(4-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]sulfanyl-3H-benzimidazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C25H20ClN5O2S/c26-20-9-7-19(8-10-20)25(33,13-31-16-27-15-28-31)14-34-24-29-21-11-6-18(12-22(21)30-24)23(32)17-4-2-1-3-5-17/h1-12,15-16,33H,13-14H2,(H,29,30) |
Clave InChI |
XDIHNXSODGUPGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)SCC(CN4C=NC=N4)(C5=CC=C(C=C5)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-3-[2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12391556.png)
![6-(2-{5-[2-(Dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methylpyridin-2-amine](/img/structure/B12391561.png)
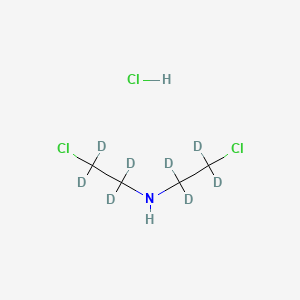
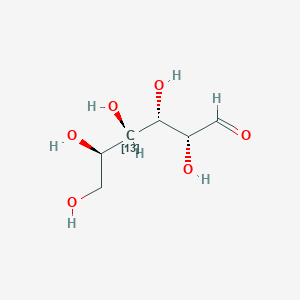


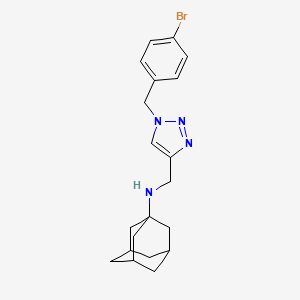
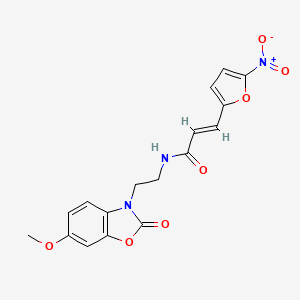
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-bromobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12391602.png)

![[Tyr0] Thymus Factor](/img/structure/B12391612.png)
